(-)-N-Bisdesmethyltramadol is a significant compound in the realm of synthetic analgesics, particularly as a metabolite of tramadol, a widely used pain relief medication. This compound is notable for its analgesic properties and is classified under the category of opioid analgesics. Its chemical structure and properties contribute to its effectiveness in pain management, making it a subject of interest in pharmaceutical research.
The compound is derived from tramadol through metabolic processes, primarily occurring in the liver. Tramadol itself is a racemic mixture of two enantiomers, which are responsible for its pharmacological effects. The classification of (-)-N-Bisdesmethyltramadol falls under the broader category of opioid analgesics, which are substances that act on the nervous system to relieve pain.
The synthesis of (-)-N-Bisdesmethyltramadol can be achieved through various methods, typically involving the demethylation of tramadol. One notable method involves using potassium hydroxide in monoethylene glycol under phase transfer conditions, which allows for high yield and purity (85-90%) as measured by high-performance liquid chromatography (HPLC) .
The general steps for synthesizing O-Desmethyltramadol, a precursor to (-)-N-Bisdesmethyltramadol, include:
The molecular formula of (-)-N-Bisdesmethyltramadol is with a molecular weight of approximately 261.37 g/mol. Its structure features a cyclohexanol moiety with dimethylamino and methoxyphenyl groups, contributing to its analgesic activity.
(-)-N-Bisdesmethyltramadol undergoes various chemical reactions typical of secondary amines and alcohols. Key reactions include:
These reactions are critical for both the synthesis and modification of the compound for therapeutic applications.
The mechanism by which (-)-N-Bisdesmethyltramadol exerts its analgesic effects primarily involves interaction with the central nervous system's opioid receptors:
Pharmacodynamic studies indicate that (-)-N-Bisdesmethyltramadol has a lower potency compared to tramadol but retains significant analgesic effects .
These properties are crucial for formulation development in pharmaceutical applications.
(-)-N-Bisdesmethyltramadol finds applications primarily in:
Tramadol undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, yielding multiple metabolites with distinct pharmacological profiles. The primary metabolic pathways include:
Table 1: Key CYP Isoenzymes in Tramadol Metabolism
Metabolic Pathway | Primary Enzyme | Secondary Enzyme(s) | Major Metabolite |
---|---|---|---|
O-Demethylation | CYP2D6 | - | M1 (Active) |
N-Demethylation | CYP3A4 | CYP2B6 | M2 (Inactive) |
Bis-N-Demethylation | CYP3A4 | CYP2B6 | M3 (Inactive) |
The metabolic flux toward M3 formation is governed by enzyme abundance, with CYP3A4 contributing >60% of total N-demethylation activity in human liver microsomes due to its higher expression compared to CYP2B6 [4] [9].
Tramadol exists as a racemic mixture of (+)- and (-)-enantiomers, and its metabolism exhibits pronounced stereoselectivity:
Table 2: Stereoselective Metabolism of Tramadol Enantiomers
Enantiomer | O-Demethylation (CYP2D6) | N-Demethylation (CYP3A4) | Bis-N-Demethylation (CYP3A4) |
---|---|---|---|
(+)-Tramadol | High affinity (Km=116 μM) | Moderate affinity (Km=1,021 μM) | Slow (Vmax=0.8 pmol/min/mg) |
(-)-Tramadol | Low affinity (Km=263 μM) | Moderate affinity (Km=1,025 μM) | Rapid (Vmax=2.1 pmol/min/mg) |
This stereoselectivity significantly impacts the pharmacological profile, as (+)-M1 drives μ-opioid analgesia, while (-)-N-bisdesmethyltramadol may influence norepinephrine reuptake inhibition [1] [5].
The enzymatic pathways governing tramadol metabolism exhibit distinct kinetic and inhibitory profiles:
Table 3: Enzyme Kinetic Parameters for Tramadol Metabolites
Parameter | CYP2D6 → M1 | CYP3A4 → M2 | CYP3A4 → M3 |
---|---|---|---|
Km (μM) | 116 | 1,021 | 1,850 |
Vmax (nmol/min/mg) | 4.2 | 18.6 | 3.1 |
CLint (μL/min/mg) | 36.2 | 18.2 | 1.7 |
Physiologically-based pharmacokinetic (PBPK) modeling shows that CYP3A4 contributes 68% of total M3 formation under baseline conditions, rising to 89% during CYP2D6 inhibition [2].
Genetic variations in CYP genes significantly alter metabolic trajectories:
Table 4: Genetic Impact on Metabolite Ratios
Genotype/Phenotype | M1/M2 Ratio | M3/M1 Ratio | (-)-M3 Formation Rate |
---|---|---|---|
CYP2D6 EM | 0.27 | 0.08 | 1.0 (Reference) |
CYP2D6 PM | 0.05 | 0.42 | 2.3 |
CYP3A41/22 | 0.29 | 0.11 | 0.59 |
CYP2B61/6 | 0.31 | 0.15 | 1.19 |
These polymorphisms explain the 12-fold interindividual variability in (-)-N-bisdesmethyltramadol exposure, influencing tramadol's efficacy and interaction potential [2] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3